N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide
Overview
Description
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide, commonly known as N-(2-Chloro-4-nitrophenyl)-4-(N,N-dimethylamino)benzenesulfonamide (CDNB), is a widely used substrate in biochemical research. CDNB is a synthetic compound that is used to study the mechanisms of enzymes and their inhibition.
Scientific Research Applications
Synthesis and Characterization of Derivatives : A study focused on synthesizing and characterizing sulfanilamide derivatives, including N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide, examining their crystal structures, thermal properties, and antimicrobial activities. The derivatives did not exhibit significant antibacterial or antifungal activities (Lahtinen et al., 2014).
Vibrational Spectroscopic Analysis : Another study characterized a similar molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, using vibrational spectroscopy. It investigated its structural and electronic interactions and assessed its pharmacokinetic properties, including potential antiviral activity (Jenepha Mary et al., 2022).
QSAR Studies of Antibacterial Agents : In a different approach, the quantitative structure-activity relationship (QSAR) of various acetamide derivatives was studied, focusing on their antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the influence of substituents on the antibacterial effectiveness of these compounds (Desai et al., 2008).
Crystal Structure Analysis : Several studies have investigated the crystal structures of N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide derivatives to understand their molecular conformations and intermolecular interactions. These studies are crucial for predicting the compound's physical and chemical properties (Hazra et al., 2014).
Synthesis and Antimicrobial Evaluation : Another research focus is the synthesis of novel derivatives and evaluating their antimicrobial properties. For instance, one study synthesized new heterocyclic compounds incorporating the sulfamoyl moiety and evaluated their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Evaluation of Biological Interactions : A study evaluated the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide, investigating its structure, electron behavior, and potential as a drug, including its ADMET properties and molecular docking analysis (Bharathy et al., 2021).
properties
IUPAC Name |
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(18)16-11-6-8-12(9-7-11)21(19,20)17-14-5-3-2-4-13(14)15/h2-9,17H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWWDOCSYBFGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345865 | |
Record name | (4-Acetamidophenylsulphonyl)-2-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide | |
CAS RN |
19838-03-0 | |
Record name | (4-Acetamidophenylsulphonyl)-2-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-((2-CHLOROANILINO)SULFONYL)PHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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